Human P2X4 Potency vs. PSB-12062
In a direct head-to-head structure-activity relationship study, N-(benzyloxycarbonyl)phenoxazine (PSB-12054) demonstrated approximately 5–9 times greater potency at the human P2X4 receptor compared to its sulfonyl analog, N-(p-methylphenylsulfonyl)phenoxazine (PSB-12062) [1]. The assay measured inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor [1].
| Evidence Dimension | IC50 (human P2X4 receptor antagonism) |
|---|---|
| Target Compound Data | IC50 = 0.189 μM |
| Comparator Or Baseline | PSB-12062: IC50 = 1.38 μM (human) |
| Quantified Difference | PSB-12054 is 7.3-fold more potent than PSB-12062 against human P2X4 |
| Conditions | Inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably transfected with human P2X4 receptor; allosteric mechanism of action confirmed. |
Why This Matters
This potency difference directly impacts required dosing and assay sensitivity, making PSB-12054 the superior choice for experiments where maximal P2X4 blockade is critical.
- [1] Hernandez-Olmos V, Abdelrahman A, El-Tayeb A, et al. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists. J Med Chem. 2012;55(22):9576-9588. doi:10.1021/jm300845v. View Source
